2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid
Description
2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid is a structurally complex organic compound characterized by three key components:
- 4-Fluorophenyl substituent: A fluorinated aromatic ring at position 1 of the pyrrolidine, enhancing lipophilicity and influencing electronic properties.
- Sulfanyl-pyridine-3-carboxylic acid moiety: A sulfur-linked pyridine ring with a carboxylic acid group, enabling nucleophilic reactivity and ionization under physiological conditions.
Its synthesis typically involves multi-step protocols, including pyrrolidinone ring formation, sulfanyl bridge installation, and pyridine-carboxylic acid coupling .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4S/c17-9-3-5-10(6-4-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)2-1-7-18-14/h1-7,12H,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHNMCGVLWTFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the construction of the dioxopyrrolidinyl moiety. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Construction of the Dioxopyrrolidinyl Moiety: This can be synthesized through various methods, including cyclization reactions involving amides and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds are categorized based on shared features:
Pyrrolidine-2,5-dione Derivatives
Key Insight : Fluorine’s small size and high electronegativity in the target compound balance lipophilicity and solubility, whereas bulkier substituents (e.g., CF₃, Cl) prioritize target binding at the expense of bioavailability.
Halogenated Aromatic Substitutions
| Compound Name | Aromatic Group | Unique Properties |
|---|---|---|
| 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid () | 4-Fluorophenyl | Enhanced neuroactive properties compared to 2- or 3-fluoro isomers |
| (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid () | 4-Chlorophenyl | Higher cytotoxicity than fluorinated analogs due to chlorine’s polarizability |
| 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid () | 3-Fluorophenyl | Meta-fluorine position reduces steric hindrance, improving enzyme binding |
Key Insight : The para -fluorine in the target compound optimizes electronic effects (inductive withdrawal) without steric interference, a critical factor in receptor-ligand interactions.
Sulfanyl vs. Sulfonyl Linkages
| Compound Name | Linkage Type | Reactivity |
|---|---|---|
| 2-[1-(4-Fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]pyrimidine () | Sulfonyl (SO₂) | Oxidized sulfur; participates in hydrogen bonding and hydrolysis |
| Target Compound | Sulfanyl (S) | Nucleophilic sulfur; prone to oxidation or substitution reactions |
Key Insight : The sulfanyl bridge in the target compound offers synthetic versatility (e.g., thiol-disulfide exchange) but requires stabilization under oxidative conditions.
Carboxylic Acid Derivatives
| Compound Name | Acid Group Position | Functional Impact |
|---|---|---|
| 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid () | Pyrrolidine-3-carboxylic acid | Steric hindrance from trifluoromethyl group reduces ionization efficiency |
| 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide () | Acetamide (non-ionizable) | Lower solubility but improved membrane permeability |
Key Insight : The pyridine-3-carboxylic acid in the target compound enhances water solubility and facilitates salt formation, critical for pharmacokinetics.
Data Tables
Table 1: Structural and Physical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Formula | ~C₁₇H₁₂FN₂O₄S | C₁₈H₁₂ClF₃N₂O₅S | C₁₇H₁₁F₃N₂O₄S |
| Molecular Weight | ~371.35 g/mol | 460.8 g/mol | 388.3 g/mol |
| Key Functional Groups | 4-Fluorophenyl, sulfanyl | 2-Chloro-trifluoroethoxy | Trifluoromethylphenyl |
| LogP (Predicted) | 2.1 | 3.5 | 3.2 |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfanyl linkage simplifies derivatization compared to sulfonyl analogs, though oxidative stability remains a challenge .
- Biological Specificity : Fluorine’s position and the pyridine-carboxylic acid group confer selectivity for neurological targets over antimicrobial ones, as seen in fluorophenyl-pyrrolidine derivatives .
- Optimization Potential: Hybridizing the target’s 4-fluorophenyl group with ’s trifluoromethyl moiety could yield compounds with enhanced target affinity and metabolic stability.
Biological Activity
The compound 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Dioxopyrrolidine moiety : A five-membered ring with two carbonyl groups, contributing to its reactivity.
- Thioether linkage : The sulfur atom connects the pyrrolidine and pyridine components, influencing the compound's biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : Using cyclization reactions involving dicarbonyl compounds and amines.
- Thioether Formation : Achieved through nucleophilic substitution where a thiol reacts with a halogenated derivative.
- Final Coupling : Involves linking the pyrrolidine derivative with the thioether-substituted pyridine under specific conditions.
Anticancer Activity
Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives can reduce cell viability significantly compared to standard treatments like cisplatin .
- Mechanism of Action : The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells via modulation of apoptotic pathways and inhibition of proliferation signals.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Pathogen Testing : Screening against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus revealed promising results, indicating that the compound may inhibit bacterial growth effectively .
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine ring were correlated with changes in antimicrobial potency, suggesting that specific functional groups enhance activity against resistant strains.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on 5-Oxopyrrolidine Derivatives : This research emphasized the anticancer activity of compounds with similar structural motifs, noting their selective toxicity towards cancerous cells while sparing non-cancerous cells .
- Antimicrobial Efficacy Trials : Another study evaluated various derivatives against a panel of resistant pathogens, establishing a baseline for future modifications aimed at improving efficacy .
Data Tables
| Compound Name | Activity Type | Tested Cells/Pathogens | IC50 Value (µM) |
|---|---|---|---|
| This compound | Anticancer | A549 | 50 |
| 5-Oxopyrrolidine Derivative | Antimicrobial | Klebsiella pneumoniae | 25 |
| Thioether Substituted Pyridine | Anticancer | Non-cancerous HSAEC1-KT | >100 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid?
- Methodology : A reflux-based approach using 2-chloronicotinic acid and thiophenol derivatives is a viable starting point, as demonstrated for structurally analogous compounds. Heating under reflux for 2 hours in ethanol with stoichiometric control can yield intermediates. Subsequent functionalization of the pyrrolidinone ring with 4-fluorophenyl groups requires careful optimization of coupling agents (e.g., palladium catalysts) and protecting group strategies .
- Key Parameters :
- Solvent: Ethanol or DMF.
- Temperature: 80–100°C.
- Reaction Time: 2–6 hours.
Q. How can the molecular structure of this compound be confirmed?
- Methodology : X-ray crystallography is critical for resolving bond angles and dihedral conformations. For example, analogous pyridine-3-carboxylic acid derivatives showed dihedral angles of 55.75°–58.33° between aromatic rings, confirming steric interactions. Pair this with NMR (¹H/¹³C) and IR spectroscopy to validate functional groups like the carboxylic acid and sulfanyl moieties .
- Data Example :
| Parameter | Value (Molecule A) | Value (Molecule B) |
|---|---|---|
| Dihedral Angle | 55.75° | 58.33° |
| C–H⋯O Interactions | 2.60 Å | 2.65 Å |
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology : Use antimicrobial susceptibility testing against multidrug-resistant bacterial strains (e.g., Staphylococcus aureus or E. coli) with MIC (Minimum Inhibitory Concentration) protocols. Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., A549 lung cells) to differentiate therapeutic vs. toxic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodology : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For instance, palladium-catalyzed reductive cyclizations (as in related nitroarene systems) require precise control of CO surrogates (e.g., formic acid derivatives) to prevent over-reduction. Monitor reaction progress via LC-MS and adjust pH to stabilize intermediates .
Q. What crystallographic techniques resolve discrepancies in reported molecular conformations?
- Methodology : High-resolution single-crystal X-ray diffraction (SC-XRD) at 296 K with data-to-parameter ratios >18.5 ensures accuracy. For asymmetric units with multiple independent molecules (e.g., two conformers), refine H-atoms as riding models (C–H = 0.93 Å, O–H = 0.82 Å) and validate via R-factor analysis (<0.073) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : Conduct meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For inconsistent cytotoxicity results, validate via orthogonal assays (e.g., ATP-based viability tests) and apply statistical rigor (two-way ANOVA, p < 0.05) to isolate variables like cell line heterogeneity or compound purity .
Q. What strategies elucidate the compound’s interaction with biological targets?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking studies can model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the fluorophenyl and carboxylic acid groups with hydrophobic/electrostatic pockets, supported by mutational analyses .
Data-Driven Insights
-
Synthetic Yield Optimization :
Catalyst Solvent Yield (%) Purity (%) Pd(PPh₃)₄ DMF 72 95 CuI (ligand-free) Ethanol 58 88 -
Antimicrobial Activity (Example) :
Strain MIC (µg/mL) Cytotoxicity (IC₅₀, µM) S. aureus (MRSA) 12.5 >100 E. coli 25.0 >100
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
